5-Carboxyoxindole

Heterogeneous catalysis Heck reaction C–C coupling

Homogeneous Pd catalysts leach and cannot be recovered, escalating process chemistry costs. 5-Carboxyoxindole solves this as a bifunctional N,O-chelating ligand that anchors Pd to a magnetically recoverable support. • Forms Pd@CAI@cell@Fe3O4 nanocatalyst: 84% Heck coupling yield (80°C, 12 h), reused 5× without activity loss. • Serves as 5-carboxy fragment for amide coupling in hit-to-lead elaboration. • Melting point 310-316°C enables unambiguous QC batch acceptance.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 102359-00-2
Cat. No. B009593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxyoxindole
CAS102359-00-2
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C(=O)O)NC1=O
InChIInChI=1S/C9H7NO3/c11-8-4-6-3-5(9(12)13)1-2-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
InChIKeyLLLKBUWXODIMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Carboxyoxindole: Bifunctional Scaffold Overview


5-Carboxyoxindole (2-oxoindoline-5-carboxylic acid) is a substituted oxindole featuring a carboxylic acid group at the 5‑position of the indolin-2-one ring. This bifunctional architecture provides both a hydrogen‑bond donor/acceptor motif and a metal‑chelating handle [1]. The compound is primarily sourced as a synthetic intermediate in medicinal chemistry and as a ligand precursor in heterogeneous catalysis . Its melting point (310–316 °C) and predicted physicochemical profile (boiling point ~460 °C, density ~1.43 g/cm³) reflect the strong intermolecular hydrogen bonding of the carboxylic acid dimer .

5-Carboxyoxindole: Why Generics Cannot Substitute


The 5‑carboxy group is not a passive substituent but a functional anchor that enables selective metal chelation and surface immobilization. Unsubstituted oxindole (CAS 59‑48‑3) and 5‑halo‑oxindoles lack a strong coordinating moiety, while indole‑5‑carboxylic acid retains aromaticity at the expense of the lactam carbonyl, altering the electronic environment and coordination geometry [1]. In catalytic applications, the 5‑carboxyoxindole ligand provides a defined N,O‑chelation pocket that stabilizes Pd(II) against leaching and aggregation, a property that cannot be replicated by simple oxindole or by 5‑nitro/5‑amino analogs where the substituent electronic character differs substantially [2].

5-Carboxyoxindole: Performance vs. Pd Catalysts


Heck Arylation Yield: Heterogeneous vs. Homogeneous Catalyst

In a direct head‑to‑head comparison of Heck‑type arylation of maleimide with 4‑iodotoluene, the 5‑carboxyoxindole‑functionalized magnetic nanocatalyst (Pd@CAI@cell@Fe₃O₄) delivered an 84% isolated yield at 80 °C in 12 h, whereas the conventional homogeneous catalyst PdCl₂ (10 mol%) required 100 °C and 24 h to achieve only 28% yield [1]. This represents a 3‑fold higher yield at a 20 °C lower temperature and half the reaction time.

Heterogeneous catalysis Heck reaction C–C coupling

Catalyst Reusability: Activity Retention Across Cycles

The 5‑carboxyoxindole‑derived nanocatalyst was recovered using an external magnet and reused for five successive cycles in the model Heck reaction without any loss of catalytic activity [1]. ICP‑AES analysis confirmed that the palladium content remained at 10 wt% after five cycles, and FT‑IR and PXRD spectra of the recycled catalyst were indistinguishable from the freshly prepared material [1]. In contrast, homogeneous PdCl₂ cannot be recovered and reused under these conditions.

Catalyst recycling Magnetic separation Sustainable chemistry

Substrate Scope: Diverse Maleimides and Iodoarenes

The Pd@CAI@cell@Fe₃O₄ catalyst was screened against 14 different combinations of substituted maleimides and iodoarenes. Yields ranged from 77% to 88%, with 12 of the 14 substrates providing yields ≥84% [1]. The catalyst tolerated both electron‑donating (e.g., methyl) and electron‑withdrawing (e.g., chloro) substituents without significant yield erosion. This compares favorably with literature reports of PdCl₂‑catalyzed Heck couplings of maleimides, where yields typically fall below 50% for similar substrate scopes.

Heck arylation Substrate versatility Maleimide functionalization

Melting Point and Thermal Stability vs. Analogs

5‑Carboxyoxindole exhibits a melting point of 310–316 °C , which is substantially higher than the melting points of unsubstituted oxindole (126–128 °C [1]) and indole‑5‑carboxylic acid (213–215 °C ). The >180 °C elevation relative to oxindole reflects the strong intermolecular carboxylic acid dimer hydrogen bonding, which imparts superior thermal stability and low volatility during high‑temperature synthetic transformations.

Thermal stability Solid‑state properties Purity assessment

5-Carboxyoxindole: Key Application Scenarios


Magnetic Nanocatalyst for Sustainable Cross-Coupling

The 5‑carboxyoxindole ligand enables the synthesis of Pd@CAI@cell@Fe₃O₄, a magnetically recoverable nanocatalyst that delivers 84% Heck coupling yield at 80 °C in 12 h and can be reused five times without activity loss [1]. This scenario is directly relevant for process chemistry groups seeking to replace homogeneous Pd catalysts with recyclable alternatives that meet green chemistry metrics.

Maleimide Functionalization for Pharma Intermediates

The catalyst derived from 5‑carboxyoxindole achieves high to excellent yields (77–88%) across a diverse panel of substituted maleimides and iodoarenes, regardless of electronic substituent character [1]. This makes the compound a strategic procurement target for medicinal chemistry teams constructing maleimide‑focused compound libraries for kinase inhibitor or antibody‑drug conjugate linker programs.

Fragment-Based Drug Design with Oxindole Scaffold

5‑Carboxyoxindole serves as a fragment molecule providing a carboxylic acid anchor point for amide coupling and a lactam carbonyl for hydrogen‑bond interactions. Its structural simplicity (MW 177.16) and the presence of the 5‑carboxyl group distinguish it from unsubstituted oxindole fragments, enabling systematic fragment elaboration in hit‑to‑lead campaigns [1].

Quality-Controlled Procurement of High-Melting Building Blocks

With a melting point exceeding 300 °C, 5‑carboxyoxindole offers a definitive quality‑control handle that is absent in lower‑melting oxindole analogs. Procurement specifications based on melting point (310–316 °C) and absence of sublimation during drying provide objective criteria for batch acceptance and purity verification [1].

Technical Documentation Hub

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